Bicyclo[2.2.1]heptane-2,7-diol
Description
Significance of the Bicyclo[2.2.1]heptane Scaffold in Organic Chemistry Research
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane (B1196662) scaffold, holds a privileged position in organic chemistry. fiveable.meontosight.ai Its rigid and strained bicyclic structure provides a unique three-dimensional arrangement of atoms, which is of great interest for several reasons. fiveable.menih.gov
Structural Rigidity and Stereochemical Control: The conformational rigidity of the bicyclo[2.2.1]heptane scaffold limits the number of accessible conformations, making it an excellent platform for studying stereochemical and reaction mechanisms. fiveable.meontosight.ai This rigidity allows for precise spatial positioning of functional groups, which is crucial in asymmetric synthesis and catalysis. rsc.org
Synthetic Versatility: The scaffold serves as a foundational building block in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. fiveable.meontosight.airsc.org The development of enantioselective methods to access functionalized bicyclo[2.2.1]heptanes is a significant area of research for drug discovery. rsc.org
Bioisosteric Replacement: In medicinal chemistry, bicyclic scaffolds like bicyclo[2.2.1]heptane are utilized as bioisosteric replacements for aromatic rings. This substitution can improve the physicochemical and metabolic properties of drug candidates.
Access to New Chemical Space: The three-dimensional nature of these scaffolds enables the exploration of novel molecular architectures, moving beyond the predominantly flat structures of many traditional pharmaceuticals.
The construction of the bicyclo[2.2.1]heptane skeleton is most famously achieved through the Diels-Alder reaction, a [4+2] cycloaddition that is highly regio- and stereoselective. ontosight.ai
Overview of Diol Functionality within Bicyclic Systems
A diol is a chemical compound that contains two hydroxyl (-OH) groups. wikipedia.org When these hydroxyl groups are part of a bicyclic system like bicyclo[2.2.1]heptane, their reactivity and utility are significantly influenced by the rigid framework.
The presence of two hydroxyl groups in Bicyclo[2.2.1]heptane-2,7-diol allows it to undergo various chemical transformations, such as esterification and etherification. ontosight.ai This diol functionality is pivotal in several applications:
Building Blocks in Synthesis: Bicyclic diols are used as starting materials or key intermediates in the synthesis of more elaborate molecules, including pharmaceuticals like anticancer agents and agrochemicals. ontosight.aiontosight.ai
Chiral Auxiliaries: The defined stereochemistry of chiral bicyclic diols makes them effective chiral auxiliaries in asymmetric synthesis, helping to control the stereochemical outcome of a reaction to produce enantiomerically pure compounds. ontosight.ai
Protecting Groups: Diols are commonly used to protect carbonyl groups in aldehydes and ketones by forming cyclic acetals. wikipedia.orgchemistrysteps.com This strategy is essential in multi-step organic synthesis to prevent unwanted reactions at the carbonyl site. chemistrysteps.com
Ligands for Asymmetric Catalysis: Chiral bicyclic diols can serve as ligands for metal catalysts in asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. lu.seresearchgate.net The steric and electronic properties of the diol ligand can influence the enantioselectivity of the catalytic transformation. lu.se
The spatial relationship between the two hydroxyl groups in a bicyclic diol is critical. For example, in bicyclic 1,3-diols, the fixed orientation can be exploited to achieve high levels of stereocontrol in catalytic reactions. lu.se
Historical Context and Evolution of Research on this compound and Related Structures
Research into bicyclo[2.2.1]heptane derivatives has a rich history, initially focusing on their synthesis and unique reactivity stemming from their strained ring systems. The development of methods to synthesize specific isomers of these compounds has been a long-standing goal.
Early research into the synthesis of this compound involved methods such as the hydroxylation of norbornane and the reduction of the corresponding norbornane-2,7-dione. ontosight.ai A significant advancement in the field has been the development of enantioselective synthetic routes. A key strategy involves the enzyme-catalyzed hydrolysis of diester derivatives, such as (2RS,7SR)-2,7-diacetoxybicyclo[2.2.1]heptane. oup.com This approach leverages the regiospecificity and enantioselectivity of enzymes, like lipases, to preferentially hydrolyze one ester group, leading to optically active monoacetates and diols. oup.comresearchgate.net
For instance, the enzyme-catalyzed hydrolysis of (2RS,7SR)-2,7-diacetoxybicyclo[2.2.1]heptane can yield optically active monoacetates. oup.com Subsequent chemical steps, such as reduction with lithium aluminum hydride, can then convert these intermediates into enantiomerically pure (+)-(2R,7S)-bicyclo[2.2.1]heptane-2,7-diol and (−)-(2S,7R)-bicyclo[2.2.1]heptane-2,7-diol. oup.com
The table below summarizes key synthetic transformations involving this compound and its derivatives found in the literature.
| Starting Material | Reagent/Catalyst | Product | Significance | Reference |
| (2RS,7SR)-2,7-Diacetoxybicyclo[2.2.1]heptane | Enzyme (e.g., Lipase) | Optically active monoacetates and diacetates | Enantioselective synthesis | oup.com |
| (-)-(2R,7R)-2,7-diacetoxybicyclo[2.2.1]heptane | Lithium aluminum hydride | (+)-(2R,7R)-bicyclo[2.2.1]heptane-2,7-diol | Preparation of specific enantiomers | oup.com |
| Norbornane | Hydroxylation | This compound | Direct functionalization | ontosight.ai |
| Norbornane-2,7-dione | Reduction | This compound | Ketone reduction | ontosight.ai |
This evolution from racemic syntheses to highly stereocontrolled enzymatic resolutions highlights the increasing sophistication of synthetic organic chemistry and the continuous demand for enantiomerically pure building blocks for various applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5888-34-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,7-diol |
InChI |
InChI=1S/C7H12O2/c8-6-3-4-1-2-5(6)7(4)9/h4-9H,1-3H2 |
InChI Key |
PRUUDNOIZWXFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2O)O |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Bicyclo 2.2.1 Heptane 2,7 Diol and Its Analogues
Chemoenzymatic Synthetic Approaches to Enantiopure Diols
Chemoenzymatic methods offer a powerful route to optically active bicyclic diols by leveraging the high selectivity of enzymes. These biocatalysts can distinguish between enantiomers or specific functional group positions, enabling efficient resolutions of racemic mixtures.
Lipase-catalyzed transesterification is a highly effective method for the kinetic resolution of racemic bicyclic alcohols. A notable application is the synthesis of enantiopure (+)-(2R, 7S)- and (–)-(2S, 7R)-bicyclo[2.2.1]heptan-syn-2,7-diol. researchgate.net This process begins with a racemic precursor, such as 7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol, and utilizes lipase (B570770) catalysis to achieve enantiomeric excesses (ee) of up to 99%. researchgate.net The high efficiency and selectivity of lipases, such as those from Candida antarctica (CALB), make this a preferred route. acs.org
The choice of acyl donor is critical for achieving high specificity; for instance, complete specificity (E > 1000) was reported when vinyl acetate (B1210297) was used as the acyl donor. researchgate.net Similarly, lipase YS-catalyzed enantioselective acylation of related diols like (1RS, 2RS, 4RS, 5RS)-bicyclo[2.2.1]heptane-2,5-diol with aryl acetates has successfully produced monoacetates and diols in optically active forms. oup.com The optical purity of the resulting monoacetate, (+)-(2R, 5R)-2-acetoxybicyclo[2.2.1]heptan-5-ol, reached 89% ee.
Table 1: Lipase-Catalyzed Resolution of Bicyclic Diols
| Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (±)-7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol | Lipase | Vinyl Acetate | (+)-(2R, 7S)- and (–)-(2S, 7R)-bicyclo[2.2.1]heptan-2,7-syn-diol | up to 99% | researchgate.net |
| (1RS, 2RS, 4RS, 5RS)-bicyclo[2.2.1]heptane-2,5-diol | Lipase YS | Phenyl Acetate | (+)-(2R, 5R)-2-acetoxybicyclo[2.2.1]heptan-5-ol | 89% | oup.com |
Enzyme-catalyzed hydrolysis of diacetates of bicyclo[2.2.1]heptane demonstrates remarkable regiospecificity and enantiomeric specificity. researchgate.net In the hydrolysis of (2RS,7SR)-2,7-diacetoxybicyclo[2.2.1]heptane and its (2RS,7RS)-isomer, the enzyme preferentially hydrolyzes the acetoxyl group located on the methano bridge (C7). researchgate.net This selective hydrolysis yields optically active diacetates and monoacetates. researchgate.net
Subsequent chemical reduction of the resolved products, for example using lithium aluminum hydride, converts them into the desired enantiopure diols. researchgate.net For instance, (–)-(2R,7R)-2,7-diacetoxybicyclo[2.2.1]heptane can be converted into (+)-(2R,7R)-bicyclo[2.2.1]heptane-2,7-diol. researchgate.net Further recrystallization can enhance the enantiomeric excess to ≥98% ee. researchgate.net Enzymes such as Pig Liver Esterase (PLE) are known to hydrolyze esters on the less sterically hindered exo-position of the bicyclo[2.2.1]heptane framework, leaving the endo-ester intact, which facilitates the separation of diastereomeric mixtures. aau.dk
Stereoselective and Asymmetric Synthesis Strategies for Bicyclo[2.2.1]heptane Scaffolds
Beyond enzymatic methods, several asymmetric synthesis strategies have been developed to construct the chiral bicyclo[2.2.1]heptane framework, providing access to functionalized precursors for diol synthesis.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[2.2.1]heptane structures. A formal [4+2] cycloaddition reaction, catalyzed by chiral tertiary amines, allows for the rapid construction of highly functionalized bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials like α′-ethoxycarbonyl cyclopentenones and nitroolefins. rsc.org This metal-free approach proceeds under mild conditions and provides excellent yields and high enantioselectivity (up to 99% ee). rsc.orgrsc.org The resulting carboxylate group is a versatile handle for further chemical transformations. rsc.org
Table 2: Organocatalytic Formal [4+2] Cycloaddition for Bicyclo[2.2.1]heptane Synthesis
| Diene Precursor | Dienophile | Catalyst Type | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| α′-ethoxycarbonyl cyclopentenones | Nitroolefins | Chiral Tertiary Amines | Metal-free, mild conditions | up to 99% | rsc.org |
| α′-ethoxycarbonyl cyclopentenones | β-alkylnitroalkenes | Chiral Amine | High enantioselectivity | up to >99% | researchgate.net |
The rigid bicyclo[2.2.1]heptane framework itself is a cornerstone for creating chiral auxiliaries and ligands used in asymmetric synthesis. rsc.org For example, derivatives like bornanesultam serve as effective chiral auxiliaries. rsc.org The development of novel chiral ligands is essential for transition-metal-catalyzed asymmetric reactions. acs.org
Rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has been used to synthesize novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton. nih.gov These ligands can then be used in further asymmetric transformations. nih.gov Another strategy involves the use of stoichiometric chiral reagents, such as the (−)-sparteine/sec-butyllithium complex, for the stereoselective deprotonation of N-Boc protected pyrrolidines, which can be adapted for the synthesis of related azabicyclo[2.2.1]heptane systems. pwr.edu.pl
Controlling diastereoselectivity is critical when multiple stereocenters are formed during the synthesis of bicyclo[2.2.1]heptane diol derivatives. The Diels-Alder reaction is a primary method for constructing the bicyclic core, and the stereochemical outcome can be directed by using chiral auxiliaries or catalysts.
For instance, the synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons via a Diels-Alder reaction can result in a diastereomeric mixture. researchgate.net In one case, the reaction yielded a β:α ratio of 1.4:1. researchgate.net Achieving high diastereoselectivity often requires carefully designed substrates and reaction conditions. In the synthesis of benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol derivatives, which are analogues used as universal linkers in oligonucleotide synthesis, specific stereoisomers are synthesized through multi-step sequences involving controlled functional group manipulations. thieme-connect.com These syntheses highlight the importance of directing group strategies and stereocontrolled reduction or oxidation steps to achieve the desired diastereomer.
Conventional Synthetic Pathways and Precursor Chemistry
The traditional routes to bicyclo[2.2.1]heptane-2,7-diol begin with the formation of the core bicyclo[2.2.1]heptane (also known as norbornane) skeleton. This is typically achieved through cycloaddition reactions, which are then followed by a sequence of reductive or hydrolytic steps to install the diol functionality. Furthermore, oxidative transformations of related bicyclic precursors provide access to key intermediates, such as diones, which can be subsequently reduced to the target diol.
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane framework. libretexts.orglibretexts.org This reaction involves the concerted addition of a conjugated diene to a dienophile to form a six-membered ring. researchgate.net In the context of bicyclo[2.2.1]heptane synthesis, cyclopentadiene (B3395910) is a commonly employed diene due to its high reactivity.
The strategic selection of the dienophile is crucial as it introduces the initial functionality that will be later converted into the hydroxyl groups of the diol. For instance, the reaction of cyclopentadiene with α,β-unsaturated aldehydes or ketones can yield a bicyclic adduct that serves as a precursor to diols. ontosight.ai Another approach involves the cycloaddition of cyclopentadiene with dichlorovinylene carbonate, which directly furnishes a precursor for subsequent transformations. researchgate.net The conditions for these reactions can vary, often requiring elevated temperatures to proceed efficiently. Organocatalysis has also emerged as a method to achieve asymmetric [4+2] cycloaddition reactions, providing enantioselective access to functionalized bicyclo[2.2.1]heptane-1-carboxylates. rsc.org
| Diene | Dienophile | Reaction Conditions | Product Type | Yield Range |
|---|---|---|---|---|
| Cyclopentadiene | Crotonaldehyde | 100–120°C | Bicyclic adduct | 75–85% |
| Cyclopentadiene | Dichlorovinylene carbonate | Not specified | Carbonate adduct | Not specified researchgate.net |
| α′-ethoxycarbonyl cyclopentenones | Nitroolefins | Organocatalyst (chiral tertiary amine), Room Temperature | Bicyclo[2.2.1]heptane-1-carboxylates | Good yields rsc.org |
Once the bicyclo[2.2.1]heptane skeleton is established, the next critical step is the introduction of the diol functionality. This is typically accomplished through reductive and/or hydrolytic methods. A primary route to this compound is the reduction of the corresponding dione, bicyclo[2.2.1]heptane-2,7-dione (also known as norbornane-2,7-dione). ontosight.ai
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. For example, treatment of (2S,7R)-2-acetoxybicyclo[2.2.1]heptan-7-ol with lithium aluminum hydride yields (+)-(2R,7S)-bicyclo[2.2.1]heptane-2,7-diol. researchgate.net Hydrolytic methods are also employed, particularly for the cleavage of ester protecting groups. Enzyme-catalyzed hydrolysis offers a high degree of selectivity. For instance, pig liver esterase and lipase from Aspergillus niger have been used for the enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane, yielding optically active monoacetates and diols. rsc.org
| Starting Material | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| Bicyclo[2.2.1]heptane-2,7-dione | Reducing agents | This compound | ontosight.ai |
| (-)-(2S,7R)-2-Acetoxybicyclo[2.2.1]heptan-7-ol | Lithium aluminum hydride (LiAlH₄) | (+)-(2R,7S)-Bicyclo[2.2.1]heptane-2,7-diol | researchgate.net |
| (1R,2S,4R,5S)-2,5-Diacetoxybicyclo[2.2.1]heptane | Pig liver esterase / Lipase | Optically active monoacetates and diols | rsc.org |
The synthesis of bicyclic diones, such as bicyclo[2.2.1]heptane-2,7-dione, is a key step as these compounds are direct precursors to the target diols via reduction. ontosight.ai These diones can be prepared through the oxidation of corresponding bicyclic alcohols or other suitable precursors. The choice of oxidizing agent is critical for achieving the desired transformation without side reactions.
The Swern oxidation is a well-established method for converting alcohols to ketones and has been successfully applied in the bicyclo[2.2.1]heptane series. For example, an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione was achieved through the Swern oxidation of the corresponding diol, bicyclo[2.2.1]hept-5-ene-2,3-diol. researchgate.net Similarly, the secondary alcohol group in bicyclo[2.2.1]heptan-2-ol can be readily oxidized to the ketone, bicyclo[2.2.1]heptan-2-one (norcamphor), using a variety of oxidizing agents. While specific examples for the direct oxidation to bicyclo[2.2.1]heptane-2,7-dione are less detailed in the provided context, analogous transformations in similar bicyclic systems, such as the oxidation of bicyclo[3.2.0]heptane derivatives using reagents like chromium trioxide, suggest viable pathways.
| Starting Material | Oxidizing Agent/Method | Product | Selectivity/Conditions |
|---|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2,3-diol | Swern Oxidation | Bicyclo[2.2.1]hept-5-ene-2,3-dione | Improved synthesis method researchgate.net |
| Bicyclo[2.2.1]heptan-2-ol | Various oxidizing agents | Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Choice of reagent influences selectivity |
| Bicyclo[3.2.0]heptane derivatives | Chromium trioxide (CrO₃) | Bicyclo[3.2.0]heptane-2,6-dione | Good selectivity, Acidic conditions, <20°C |
Iii. Mechanistic Studies and Chemical Reactivity of Bicyclo 2.2.1 Heptane 2,7 Diol
Functional Group Transformations and Reaction Kinetics
The presence of two hydroxyl groups on the bicyclo[2.2.1]heptane framework allows for a variety of functional group transformations. The kinetics and mechanisms of these reactions are heavily influenced by the steric and electronic properties of the rigid bicyclic system.
The hydroxyl groups in bicyclo[2.2.1]heptane-2,7-diol are the primary sites of chemical reactivity, enabling reactions such as esterification and etherification. ontosight.ai The orientation of these hydroxyl groups, described as exo (away from the one-carbon bridge) or endo (towards the one-carbon bridge), significantly impacts their accessibility and reactivity. In the syn-diol isomer, both hydroxyl groups are on the same face of the bicyclic system, which can lead to intramolecular interactions and influence reaction pathways. The rigid nature of the bicyclo[2.2.1]heptane skeleton restricts conformational flexibility, meaning the relative positions of the hydroxyl groups are fixed, which can be exploited for stereoselective synthesis.
The esterification of this compound, a common transformation for diols, proceeds through nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of an acylating agent. For instance, lipase-catalyzed transesterification has been employed for the kinetic resolution of related bicyclic diols, demonstrating the potential for enantioselective transformations. researchgate.net
A study on the trifluoroacetylation of various alcohols, including those with a bicyclo[2.2.1]heptane skeleton, showed that esterification can occur quantitatively over time, even under mild conditions such as in an NMR tube with trifluoroacetic acid (TFA). researchgate.netsemanticscholar.org For a diol containing both a primary and a secondary alcohol on this framework, esterification was observed at both sites. researchgate.net This highlights the reactivity of both types of hydroxyl groups within this rigid structure.
The general mechanism for acetylation, for example with acetic anhydride (B1165640) in the presence of pyridine, involves the activation of the acetic anhydride by pyridine, followed by nucleophilic attack from the hydroxyl group. The rigid framework can influence the rate of these reactions due to steric hindrance around the hydroxyl groups.
The oxidation of bicyclic diols like this compound can lead to the formation of corresponding ketones or diones. For example, the Swern oxidation of cis-diols on a bicyclo[2.2.1]heptene skeleton has been shown to yield the corresponding α-diketone. researchgate.net Common oxidizing agents for such transformations include chromium-based reagents. The stereochemistry of the diol is crucial in determining the feasibility and outcome of the oxidation.
Conversely, the reduction of the corresponding dione, norbornane-2,7-dione, is a synthetic route to produce this compound. ontosight.ai Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. researchgate.net The stereoselectivity of the reduction is influenced by the steric environment of the carbonyl groups, often leading to a mixture of diol isomers. For instance, the reduction of a related acetamido ester with NaBH₄ followed by NaBH₄/NiCl₂·6H₂O has been used to produce enantiopure amino alcohols. researchgate.net
Stereoelectronic Effects on this compound Reactivity
Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons in orbitals on the reactivity and properties of a molecule, are particularly significant in the chemistry of this compound due to its constrained geometry.
The rigid bicyclo[2.2.1]heptane framework imposes significant constraints on the transition states of reactions, thereby influencing both reactivity and stereoselectivity. ontosight.ai This rigidity can be exploited to achieve high levels of stereochemical control that might be difficult in more flexible acyclic or monocyclic systems. For example, the high strain within bicyclic systems can drive retro-condensation reactions. nih.gov
The fixed spatial relationship between substituents on the bicyclic core is a key feature. This can lead to enhanced reactivity in certain cases, such as through-bond and through-space interactions between functional groups. researchgate.net However, the rigidity can also create significant steric hindrance, which may necessitate more forceful reaction conditions, such as high pressure for certain hydrogenation reactions, to overcome kinetic barriers.
Table 1: Comparison of Reaction Conditions Influenced by Bicyclic Framework Rigidity
| Reaction Type | Reagents | Conditions | Observation | Reference |
| Reductive Amination | NH₃/NaBH₄ or H₂/Pd-C | High pressure | Required to overcome kinetic barriers due to the rigid structure. | |
| Enolate Methylation | Methyl iodide, NaH | -78°C to 25°C | Careful temperature control needed to minimize side reactions due to steric effects. | |
| Epoxidation | m-chloroperbenzoic acid | Dichloromethane | The presence of bridge substituents can reverse the stereoselectivity of the attack. | uct.ac.za |
The stereochemical outcome of alkylation and substitution reactions involving this compound is highly dependent on the existing stereochemistry of the diol and the nature of the reagents. The rigid framework dictates the trajectory of the incoming nucleophile or electrophile.
In substitution reactions, neighboring group participation can play a significant role. For instance, in a related 2-azabicyclo[2.2.1]heptane system, the nitrogen atom can participate in the displacement of a leaving group at the 7-position, facilitating substitution with high stereocontrol. acs.org Similar participation involving the hydroxyl groups of this compound could influence the stereochemical course of substitution reactions at adjacent positions.
The stereoselective synthesis of derivatives often relies on using chiral auxiliaries or catalysts to control the stereochemistry. researchgate.netscispace.com For example, enantiomerically pure forms of syn-bicyclo[2.2.1]heptane-2,7-diol have been synthesized using lipase-catalyzed transesterifications, which are then used as chiral ligands in asymmetric synthesis. researchgate.net The predictable stereochemistry of the bicyclic scaffold makes it an excellent platform for designing such ligands. researchgate.net
Table 2: Examples of Stereocontrolled Reactions in Bicyclo[2.2.1]heptane Systems
| Reaction | Key Feature | Outcome | Reference |
| Lipase-Catalyzed Transesterification | Enzymatic kinetic resolution | Preparation of enantiopure (+) and (-) bicyclo[2.2.1]heptan-syn-2,7-diol. | researchgate.net |
| Nucleophilic Substitution | Neighboring group participation by nitrogen | Access to a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes. | acs.org |
| Diels-Alder Reaction | Use of chiral auxiliaries | Diastereoselective intramolecular reaction to form 7-oxabicyclo[2.2.1]heptane moiety. | researchgate.net |
| Nucleophilic Substitution | Reaction with bridge ring amines | Synthesis of bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists. | nih.gov |
Unusual Reaction Pathways and Ring Transformations
The reactivity of the bicyclo[2.2.1]heptane skeleton is a well-studied area, particularly concerning carbocation-mediated processes like the Wagner-Meerwein rearrangement. wikipedia.orgmsu.edu In the case of this compound and its derivatives, the presence of hydroxyl groups at both a bridgehead (C7) and a bridge (C2) position introduces additional complexity and potential for unique transformations.
While the bicyclic framework is generally robust, certain conditions can promote the cleavage of the ring system. These reactions are often unexpected and provide valuable mechanistic insights.
One notable example, although not on the parent diol itself, involves the Swern oxidation of pyrazine-fused derivatives of a related compound, bicyclo[2.2.1]hept-5-ene-2,3-diol. While the oxidation of the parent diol proceeded as expected to give the corresponding dione, the pyrazine-fused congeners underwent an unexpected ring-opening. researchgate.net This highlights how the introduction of other functional groups can significantly alter the stability of the bicyclic system and open up novel reaction pathways under specific conditions. researchgate.net
Another instance of ring transformation is the retro-aldol reaction observed in a keto-acetate derivative of the 2,7-disubstituted norbornane (B1196662) system. Under various hydrolysis conditions, instead of simple deacetylation to the corresponding ketol, the compound underwent a retro-aldol cleavage, demonstrating the lability of the carbon-carbon bond under certain circumstances. iastate.edu
These examples, while involving derivatives, underscore the potential for the this compound framework to undergo ring-opening under specific chemical stimuli, driven by the release of inherent ring strain.
The study of rearrangements in bicyclo[2.2.1]heptane derivatives is classic in physical organic chemistry. These reactions are typically initiated by the formation of a carbocation, which then undergoes a series of shifts to yield a more stable intermediate or product. wikipedia.org
Acid-Catalyzed Rearrangements:
In the presence of strong acids, derivatives of this compound are prone to rearrangement. A study on (1S,2S,4R,7S)-7-methylthis compound, a closely related tertiary-secondary diol, provides significant insight. stackexchange.com Upon treatment with concentrated sulfuric acid, protonation of both hydroxyl groups can occur. The subsequent loss of water can form two different carbocations:
A tertiary carbocation at the C7 position.
A secondary carbocation at the C2 position.
These intermediates can then undergo elimination reactions. The tertiary cation leads to the formation of an exocyclic double bond, yielding a 7-methylene product. The secondary cation, which can be described as a non-classical cation, results in the formation of a double bond within the six-membered ring, leading to a norbornene derivative. stackexchange.com
Skeletal Rearrangements Mediated by Halogens:
More profound skeletal rearrangements have also been documented in related systems. For instance, a diol derived from camphorquinone (B77051) (a trimethylated bicyclo[2.2.1]heptane derivative) undergoes a significant, deep-seated rearrangement when treated with iodine or bromine. semanticscholar.org This transformation involves a series of bond migrations that result in an entirely new tricyclic ring system. The plausible mechanism for this iodine-mediated reaction involves initial formation of an iodonium (B1229267) ion, followed by a cascade of rearrangements driven by the release of steric and torsional strain. semanticscholar.org
The table below summarizes the key findings from these rearrangement studies on derivatives of this compound.
| Starting Material Derivative | Reagent(s) | Key Intermediate(s) | Major Product(s) | Reference(s) |
| (1S,2S,4R,7S)-7-methylthis compound | conc. H₂SO₄ | Tertiary C7 carbocation, Secondary C2 non-classical cation | 7-methylenebicyclo[2.2.1]heptan-2-ol, 7-methylbicyclo[2.2.1]hept-2-en-7-ol | stackexchange.com |
| 3-allyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol | Iodine (I₂) | Iodonium ion, Rearranged carbocations | Tricyclic iodoether | semanticscholar.org |
These studies collectively demonstrate that the this compound system is a platform for a rich variety of mechanistically interesting and often synthetically challenging transformations. The propensity for both ring-opening and skeletal rearrangement is a direct consequence of its unique and strained bicyclic structure.
Iv. Stereochemistry and Conformational Analysis of Bicyclo 2.2.1 Heptane 2,7 Diol
Elucidation of Absolute and Relative Stereoconfigurations
The spatial arrangement of atoms and functional groups in bicyclo[2.2.1]heptane-2,7-diol gives rise to a variety of stereoisomers. Understanding their absolute and relative configurations is paramount for their application in fields such as asymmetric synthesis and materials science. ontosight.ai
Methodologies for Stereochemical Assignment
A suite of sophisticated analytical techniques is employed to determine the precise stereochemistry of bicyclo[2.2.1]heptane diols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for determining the relative stereochemistry (e.g., exo vs. endo). The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for protons and carbons depending on their spatial orientation. For instance, the proximity of an endo hydroxyl group to the C7 bridge results in different spectral patterns compared to an exo hydroxyl group. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, further aiding in stereochemical assignments.
X-ray Crystallography: This technique provides unambiguous determination of the absolute and relative stereochemistry of crystalline derivatives. wpmucdn.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is instrumental in separating enantiomers and determining the enantiomeric excess (ee) of a sample. This is crucial for applications where enantiomeric purity is essential.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation value can be used to characterize a particular enantiomer.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations. researchgate.net
| Technique | Information Obtained | References |
| NMR Spectroscopy | Relative stereochemistry, coupling constants, spatial correlations | |
| X-ray Crystallography | Absolute and relative stereochemistry | wpmucdn.com |
| Chiral HPLC | Enantiomeric excess, separation of enantiomers | |
| Polarimetry | Specific rotation, characterization of enantiomers | |
| Circular Dichroism | Absolute configuration, chiroptical properties | researchgate.net |
Diastereoisomeric and Enantiomeric Characterization of Bicyclo[2.2.1]heptane Diols
The substitution pattern of the two hydroxyl groups on the bicyclo[2.2.1]heptane skeleton leads to the formation of several diastereomers and enantiomers. The key stereochemical descriptors are syn and anti to describe the relationship of the substituents to the one-carbon bridge (C7), and exo and endo to describe the orientation of substituents relative to the larger bicyclic system.
For this compound, the hydroxyl groups can be arranged in several ways, leading to distinct isomers. For example, the syn- and anti-isomers of 2,7-diacetoxybicyclo[2.2.1]heptane have been synthesized and their chiroptical properties studied. researchgate.net Lipase-catalyzed transesterifications have been used to prepare the enantiomers of syn-bicyclo[2.2.1]heptan-2,7-diol with high enantiomeric excess. researchgate.net
Furthermore, enzyme-catalyzed hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane has been employed to resolve the diols and determine their absolute configurations. rsc.org For example, the hydrolysis of (1R,2S,4R,5S)- and (1R,2R,4R,5R)-2,5-diacetoxybicyclo[2.2.1]heptanes using pig liver esterase or lipase (B570770) from Aspergillus niger yielded optically active monoacetates and recovered diacetates. rsc.org The absolute configurations of these products were then determined by chemical correlation to known compounds. rsc.org
Conformational Dynamics and Strain Analysis
The rigid nature of the bicyclo[2.2.1]heptane core is a defining feature that significantly influences its chemical and physical properties.
Analysis of the Bicyclo[2.2.1]heptane Core Rigidity
The bicyclo[2.2.1]heptane skeleton is a strained ring system. ontosight.ai This rigidity arises from the bridged structure, which locks the cyclohexane (B81311) ring into a boat-like conformation. This conformational rigidity is a key attribute, making these scaffolds valuable in drug design as they can hold functional groups in well-defined spatial orientations, potentially leading to improved biological activity. smolecule.com The inherent strain also influences the reactivity of the molecule.
Interplay of Substituent Orientation (e.g., exo/anti, syn) and Conformation
The orientation of substituents on the bicyclo[2.2.1]heptane core has a profound impact on the molecule's conformation and stability. The terms exo and endo are used to describe the position of a substituent relative to the one-carbon bridge (C7). An exo substituent is on the opposite side of the bridge, while an endo substituent is on the same side.
Chiroptical Properties and Chirality Transfer Studies
The chiroptical properties of this compound and its derivatives are of significant interest for understanding the relationship between stereochemistry and the interaction with polarized light. Techniques like circular dichroism (CD) spectroscopy are crucial in this regard. researchgate.net
The rigid bicyclic framework can act as a chiral scaffold, influencing the stereochemical outcome of reactions at attached functional groups. This phenomenon, known as chirality transfer, is a key concept in asymmetric synthesis. The well-defined stereochemistry of the bicyclo[2.2.1]heptane core can direct the approach of reagents, leading to the formation of a specific stereoisomer of the product.
V. Advanced Spectroscopic and Analytical Research Methodologies for Bicyclo 2.2.1 Heptane 2,7 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.2.1]heptane systems. The fixed spatial arrangement of protons and carbons in this rigid scaffold leads to distinct and often complex NMR spectra, which, upon careful analysis, reveal a wealth of structural information.
The ¹H and ¹³C NMR spectra of bicyclo[2.2.1]heptane derivatives are characterized by a wide dispersion of chemical shifts and complex spin-spin coupling patterns. acs.org The chemical shift of a particular nucleus is highly sensitive to its local electronic environment and spatial orientation within the bicyclic system. For instance, in bicyclo[2.2.1]heptane diols, the chemical shifts of the carbinol protons (H-C-OH) and the corresponding carbons are diagnostic for the exo or endo configuration of the hydroxyl groups. researchgate.net
Protons on the exo face of the bicyclo[2.2.1]heptane skeleton are typically shielded compared to their endo counterparts, resulting in upfield shifts. Conversely, the bridgehead protons and the C7-protons often exhibit unique coupling patterns, such as the characteristic "W-coupling" or long-range coupling between protons separated by four sigma bonds, which is geometrically favored in this rigid system. acs.org
In ¹³C NMR, the chemical shifts of the carbon atoms are similarly influenced by stereochemical factors. The carbon signals for the hydroxyl-bearing carbons (C-2 and C-7) are found in the downfield region typical for sp³ carbons attached to an electronegative oxygen atom. The precise chemical shifts can help differentiate between various stereoisomers. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[2.2.1]heptane Diol Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-1 | 2.20 (d) | 47.69 |
| C-2 | 3.94 (dd) | 61.68 |
| C-3 | 1.75 (dt), 2.63 (dd) | 32.65 |
| C-4 | 2.26 (t) | 44.81 |
| C-5 | 4.00 (dd) | 68.66 |
| C-6 | 0.75 (dd), 1.97 (ddd) | 39.45 |
| C-7 | 1.76 (dd) | 51.76 |
Note: Data is illustrative and based on a substituted bicyclo[2.2.1]heptane diol derivative. researchgate.net Actual shifts for bicyclo[2.2.1]heptane-2,7-diol may vary.
Given the spectral complexity, one-dimensional NMR is often insufficient for unambiguous signal assignment. Advanced two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle. semanticscholar.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of covalent pathways through the molecule. For this compound, COSY spectra would reveal correlations between adjacent protons, for example, between H-1 and H-2, H-1 and H-6, and between the geminal protons on the methylene (B1212753) bridges.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon pairs (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the already assigned proton signals (or vice-versa). For instance, the proton signal of H-2 would show a cross-peak with the carbon signal of C-2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, correlations from the bridgehead proton H-1 to carbons C-2, C-3, and C-7 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, providing critical information about the stereochemistry. For this compound, NOESY can help determine the relative orientation of the hydroxyl groups by observing correlations between, for example, the hydroxyl protons and specific protons on the bicyclic frame.
Together, these 2D NMR methods provide a comprehensive and unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure and stereochemistry of this compound. google.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
While standard Electron Ionization (EI) mass spectrometry can produce complex fragmentation patterns, Chemical Ionization (CI) is a softer ionization technique that often preserves the molecular ion or produces a protonated molecule ([M+H]⁺). uni-oldenburg.de This is particularly useful for stereochemical analysis. The stability of the protonated molecule-adducts can be influenced by the stereochemistry of the analyte. For bicyclic diols, the ability to form a stable, intramolecularly hydrogen-bonded (chelated) structure in the gas phase can depend on the relative orientation of the hydroxyl groups. uni-oldenburg.de
In the case of stereoisomeric bicyclo[2.2.1]heptane-2,3-diols, it has been shown that the abundance of the [M+H]⁺ ions can differ significantly between the cis and trans isomers under CI conditions. The cis-diol can form a more stable proton-bridged species, leading to a more abundant [M+H]⁺ ion compared to the trans-isomer where such chelation is not possible. This difference in ion abundance provides a clear method for stereochemical differentiation. uni-oldenburg.de A similar principle would apply to the stereoisomers of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. HRMS is crucial for confirming the identity of a known compound and for identifying unknown derivatives. nih.gov For instance, if this compound is used in a synthesis to create a more complex derivative, HRMS can be used to confirm the elemental formula of the resulting product. By comparing the experimentally measured exact mass with the calculated mass for a proposed structure, the identity of the derivative can be confidently established. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy is primarily used to confirm the presence of the hydroxyl (-OH) groups. semanticscholar.orgnih.gov
The key features in the IR spectrum of this compound would be:
O-H Stretching: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding between the hydroxyl groups.
C-O Stretching: A strong absorption band in the region of 1000-1260 cm⁻¹. The exact position of this band can provide some information about whether the alcohol is primary, secondary, or tertiary. For this compound, which contains secondary alcohols, this peak would be expected in the 1000-1150 cm⁻¹ range.
C-H Stretching: Absorption bands corresponding to the sp³ C-H stretching of the bicyclic framework are observed in the 2850-3000 cm⁻¹ region.
The presence of these characteristic bands provides clear evidence for the diol functionality of the molecule. nist.gov
Vi. Applications and Derivatization in Advanced Organic Synthesis and Materials Science
Bicyclo[2.2.1]heptane-2,7-diol as a Chiral Building Block
The chirality inherent in the bicyclo[2.2.1]heptane skeleton, once resolved into its separate enantiomers, provides a powerful tool for chemists. The diol serves as a foundational chiral scaffold for constructing enantiomerically pure molecules. ontosight.ai
This compound is a key precursor for creating enantiomerically pure compounds. ontosight.ai Its racemic mixture can be efficiently separated into distinct enantiomers through enzymatic resolutions. Techniques such as lipase-catalyzed transesterifications and regioselective hydrolyses are employed to isolate specific stereoisomers with high enantiomeric excess (e.e.). researchgate.netoup.com
For instance, research has demonstrated the successful synthesis of enantiopure (+)-(2R, 7S) and (−)-(2S, 7R) bicyclo[2.2.1]heptan-2,7-syn-diol with enantiomeric excess values of up to 99% using lipase-catalyzed methods. researchgate.net Similarly, enzyme-catalyzed hydrolysis of the corresponding diacetate derivative, (2RS,7SR)-2,7-diacetoxybicyclo[2.2.1]heptane, allows for the separation of optically active monoacetates, which can then be converted to the desired enantiopure diols. oup.com These resolution methods are critical for generating the raw materials needed for asymmetric synthesis. researchgate.netoup.com
Table 1: Enzymatic Resolution Approaches for this compound Derivatives
| Precursor Compound | Enzymatic Method | Products | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (±)‐7,7‐dimethoxy‐1,4,5,6‐tetrachlorobicyclo[2.2.1]hept‐5‐en‐2‐endo‐ol | Lipase-catalyzed transesterification | (+)-(2R, 7S) and (−)-(2S, 7R) bicyclo[2.2.1]heptan-2,7-syn-diol | Up to 99% researchgate.net |
This table summarizes methods used to obtain enantiomerically enriched forms of this compound, highlighting the effectiveness of enzymatic processes.
The bicyclo[2.2.1]heptane framework is considered a "privileged" structure in chemistry, appearing in numerous bioactive natural products and pharmaceutical agents. rsc.org Its defined and rigid three-dimensional structure is exploited to construct intricate and complex molecular architectures. rsc.org The defined spatial relationship between the functional groups of this compound allows it to act as a rigid scaffold, directing the orientation of subsequent chemical modifications.
The synthesis of complex molecules often relies on foundational building blocks that offer stereochemical control. ontosight.ai The bicyclo[2.2.1]heptane core, accessible through methods like the Diels-Alder reaction, provides a robust starting point for creating such molecules. ontosight.ai Derivatives of this diol can serve as crucial intermediates in the synthesis of complex targets, including certain nucleoside analogues used in antiviral and anticancer drug development.
Development of Novel Chiral Ligands and Catalysts
The unique stereochemistry of this compound makes it an excellent candidate for the development of chiral ligands used in asymmetric catalysis. These ligands can coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a chemical reaction.
Enantiomerically pure forms of this compound are particularly well-suited for designing bidentate chiral ligands. researchgate.net The two hydroxyl groups are held in a fixed spatial orientation by the rigid bicyclic frame, making them ideal for coordinating to a metal atom in a pincer-like fashion. researchgate.net This rigid structure and favorable stereochemistry for metal coordination are what make the resulting ligands so promising for use in asymmetric synthesis. researchgate.net The fixed geometry of the ligand-metal complex helps to create a well-defined chiral pocket around the catalytic site, which is essential for achieving high levels of enantioselectivity.
Ligands derived from the bicyclo[2.2.1]heptane scaffold have proven effective in various transition-metal-catalyzed asymmetric reactions. rsc.org When a ligand derived from this compound coordinates with a transition metal (such as rhodium, palladium, or iridium), the resulting complex can catalyze reactions like asymmetric hydrogenation, arylative bis-cyclization, or allylic alkylation. acs.orgnih.govresearchgate.net
For example, chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been synthesized and used in rhodium-catalyzed asymmetric reactions, achieving excellent enantioselectivity (99% e.e.). nih.gov While not the diol itself, this demonstrates the principle and effectiveness of the core structure in catalysis. The goal of using such catalysts is to transfer the chirality from the ligand to the product of the reaction, enabling the synthesis of a specific enantiomer of a target molecule. acs.org
Advanced Materials and Polymer Science Applications
The rigid and well-defined structure of the bicyclo[2.2.1]heptane core is not only useful in synthesis but also in the creation of advanced materials and polymers with unique properties.
Derivatives of bicyclo[2.2.1]heptane diols can be used as monomers in polymerization reactions. ontosight.ai For example, the diallyl ether of the related bicyclo[2.2.1]heptan-2,5-diol can undergo polymerization via its allyl groups, making it a potential monomer for advanced polymeric materials. ontosight.ai This principle can be extended to the 2,7-diol isomer, where its incorporation into a polymer backbone would impart the rigidity of the bicyclic structure to the resulting material, potentially enhancing its thermal stability and mechanical properties.
Furthermore, the bicyclic framework has been used to create soluble polyimides. Incorporating the bicyclo[2.2.1]heptane structure into the polymer chain can disrupt packing and increase solubility without compromising thermal performance. acs.org In a different application, functionalized bicyclo[2.2.1]heptane-diol derivatives have been designed as universal linkers for the solid-phase synthesis of oligonucleotides, highlighting their utility in creating specialized materials for biotechnology. colab.wsbohrium.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2RS,7SR)-2,7-diacetoxybicyclo[2.2.1]heptane |
| (+)-(2R, 7S)-bicyclo[2.2.1]heptan-2,7-syn-diol |
| (−)-(2S, 7R)-bicyclo[2.2.1]heptan-2,7-syn-diol |
| (±)‐7,7‐dimethoxy‐1,4,5,6‐tetrachlorobicyclo[2.2.1]hept‐5‐en‐2‐endo‐ol |
| Bicyclo[2.2.1]heptane-2,5-diol |
| Bicyclo[2.2.1]hepta-2,5-diene |
| Bicyclo[2.2.1]heptane-2-exo-3-exo-5-exo-6-exo-tetracarboxylic 2,3:5,6-dianhydride |
Monomeric Units in Polymer Synthesis
The bicyclo[2.2.1]heptane skeleton is a valuable building block for creating polymers with high thermal stability and specific mechanical properties. While direct polymerization of this compound is not extensively documented, related bicyclo[2.2.1]heptane derivatives are well-utilized as monomeric units. For instance, bicyclo[2.2.1]heptane-2,5-diol can be used as a monomer in the synthesis of polymers and other chemicals. biosynth.com The polymerization of norbornene (bicyclo[2.2.1]heptene) and its derivatives can proceed through different mechanisms, leading to saturated polymers with distinct linkages, such as 2,3- or 2,7-connectivity, depending on the catalyst used. researchgate.net This control over the polymer backbone structure is crucial for tailoring the material's properties. researchgate.net
The incorporation of the rigid bicyclic structure into polymer chains, such as polycarbonates or polyesters, can significantly enhance the glass transition temperature (Tg) of the resulting material. The diol functionality of compounds like this compound allows for their incorporation into condensation polymers. For example, fluorinated bridged carbocyclic compounds, which can be derived from bicyclic alcohols, are polymerized to create resins for use in photoresist compositions. google.com The synthesis of norbornene ester monomers, through the esterification of bicyclic alcohols, and their subsequent polymerization using palladium-based catalysts has been explored to investigate the relationship between the polymer's chemical structure and its properties like glass transition temperature and refractive index. researchgate.net
| Monomer Type | Polymerization Method | Key Feature of Resulting Polymer | Reference |
| Norbornene Esters | Palladium-catalyzed polymerization | Investigated relationship between structure and glass transition temperature/refractive index. | researchgate.net |
| Bicyclo[2.2.1]heptane-2,5-diol | Used as a monomer for various polymers. | Introduction of a rigid bicyclic unit. | biosynth.com |
| Fluorinated Bridged Carbocyclic Monomers | Metal-catalyzed polymerization | Used in photoresist compositions. | google.com |
| Norbornene | Radical or Ziegler-Natta catalysis | Saturated polymer with 2,7 or 2,3 linkages. | researchgate.net |
Synthesis of Bioactive Analogues and Scaffolds for Drug Discovery (Focus on Synthetic Methodology)
The conformationally constrained nature of the bicyclo[2.2.1]heptane system makes it an attractive scaffold for the design of bioactive molecules, particularly nucleoside analogues. By mimicking the puckered shape of the ribose ring found in natural nucleosides, these analogues can exhibit enhanced binding to biological targets and increased metabolic stability.
Bicyclo[2.2.1]heptane-Based Nucleoside Analogues as Structural Mimetics
Bicyclo[2.2.1]heptane and its heteroatomic variants, like oxabicyclo[2.2.1]heptane, serve as rigid scaffolds to lock the conformation of the pseudosugar ring in nucleoside analogues. nih.govunc.edu These are often referred to as locked nucleic acids (LNAs) or carbocyclic locked nucleic acids (cLNAs). nih.govunc.edu The synthesis of these analogues generally involves more steps than the preparation of natural nucleosides. unc.edu
A common synthetic strategy involves preparing a key bicyclic intermediate which is then coupled with a nucleobase. nih.govnih.gov For instance, an optically active bicyclo[2.2.1]heptane compound can be converted into an amine, which is then used to construct a key 6-chloropurine (B14466) intermediate. nih.gov This intermediate can then be reacted with various amines to generate a library of N6-substituted adenine (B156593) analogues. nih.gov A significant challenge in these syntheses can be the coupling of the nucleobase to the bicyclic scaffold, especially when the leaving group is located on the sterically hindered concave face of the ring system. nih.gov The use of a highly reactive triflate intermediate has been shown to be effective for this coupling step. nih.gov X-ray crystallography has been used to confirm the structure of these analogues, verifying the desired stereochemistry of the base attachment to the bicyclic ring. nih.gov
Universal Linkers in Solid-Phase Oligonucleotide Synthesis utilizing Bicyclic Diol Derivatives
Derivatives of bicyclic diols, specifically benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diols, have been developed as universal linkers for solid-phase oligonucleotide synthesis. dntb.gov.uacolab.ws These linkers are attached to a solid support, such as controlled pore glass (CPG) or polystyrene (PS), and provide a starting point for the assembly of oligonucleotide chains. dntb.gov.uabohrium.com
The key advantage of these bicyclic diol-based linkers is their rigid structure, which holds the two hydroxyl groups in a specific syn-orientation. acs.org One hydroxyl group is used to attach the linker to the solid support (often via a succinyl spacer), while the other is protected with a 4,4'-dimethoxytrityl (DMT) group for the initiation of oligonucleotide synthesis. bohrium.comacs.org After the oligonucleotide chain is assembled, cleavage from the support is achieved under standard basic conditions (e.g., aqueous ammonia). colab.wsacs.org The rigid syn-orientation of the diol facilitates a clean and efficient intramolecular transesterification reaction, releasing the oligonucleotide with a free 3'-hydroxyl group. acs.org
Research has shown that these linkers, including phenanthrene-type (PT) versions, exhibit reactivity comparable to conventional universal linkers. dntb.gov.uacolab.ws Furthermore, they offer a more robust structure under the basic conditions used in synthesis and, due to their hydrophobicity, allow for easy separation of the desired oligonucleotide from linker-derived impurities during purification by HPLC. dntb.gov.uabohrium.com
| Linker Type | Key Structural Feature | Support Material | Advantages | Reference |
| Benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol | Rigid syn-diol orientation | CPG, PS | Comparable reactivity to conventional linkers, robust structure, hydrophobic byproducts. | dntb.gov.uacolab.ws |
| Phenanthrene-type (PT) 7-oxabicyclo[2.2.1]heptane-2,3-diol | Increased hydrophobicity | CPG, PS | Easy separation of impurities by HPLC. | dntb.gov.uabohrium.com |
| UnyLinker (based on bicyclic diol) | Rigid syn-diol with bridgehead oxygen | Various commercial supports | Fast, clean cleavage; high-quality oligonucleotides. | acs.org |
Development of Conformationally Constrained Carbocyclic Nucleosides
The development of conformationally constrained carbocyclic nucleosides aims to restrict the flexibility of the sugar mimic, which in natural nucleosides is the furanose ring. The bicyclo[2.2.1]heptane framework is ideally suited for this purpose, locking the five-membered cyclopentane (B165970) ring of the carbocyclic analogue into a specific "North" (N) or "South" (S) conformation. acs.org This conformational locking can lead to higher binding affinity and selectivity for target enzymes or receptors. unc.edu
The synthesis of these carbocyclic locked nucleic acids (cLNAs) often starts from a simple precursor like diethyl malonate or involves a ring-closing metathesis reaction to form the bicyclic system. acs.orgnih.gov The choice of synthetic route allows for the late-stage introduction of the nucleobase, enabling the efficient preparation of various nucleoside analogues. nih.gov For example, a key triflate intermediate of the bicyclic system can be coupled with a nucleobase like adenine. nih.govnih.gov The resulting cLNA monomers, which contain the oxabicyclo[2.2.1]heptane ring system, are expected to be more stable than their oxygen-containing LNA counterparts due to their non-glycosidic nature. unc.edu These conformationally constrained nucleosides have been found to possess antiviral and anticancer activities. nih.govmdpi.com While some bicyclic nucleoside analogues have shown no activity against viruses like HIV, this has led to the hypothesis that some degree of conformational flexibility might be necessary for certain biological activities, such as intracellular phosphorylation. rsc.org
Vii. Theoretical and Computational Investigations of Bicyclo 2.2.1 Heptane 2,7 Diol
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations are a cornerstone in the theoretical analysis of bicyclic molecules, offering a detailed picture of their geometric and electronic nature.
A typical DFT study on bicyclo[2.2.1]heptane-2,7-diol would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) to obtain the lowest energy conformation. The results of such a calculation would provide precise data on the C-C and C-O bond lengths and the C-C-C bond angles, which are constrained by the bicyclic structure.
| Parameter | Typical Calculated Value Range for Bicyclo[2.2.1]heptane Derivatives |
| C-C Bridgehead-Methylene Bond Length | 1.53 - 1.56 Å |
| C-C Methylene-Methylene Bond Length | 1.54 - 1.57 Å |
| C-C-C Bridge Angle | ~93° - 96° |
| C-O Bond Length | 1.42 - 1.44 Å |
| O-H Bond Length | 0.96 - 0.98 Å |
This table represents typical values observed in DFT calculations of related bicyclo[2.2.1]heptane derivatives and serves as an illustrative example.
The inherent ring strain in the bicyclo[2.2.1]heptane framework is a key feature that dictates its chemical behavior. Computational methods are invaluable for quantifying this strain energy. The strain arises from deviations from ideal tetrahedral bond angles and eclipsed conformations along the carbon-carbon bonds. The total strain energy of the parent bicyclo[2.2.1]heptane is estimated to be around 99.7 kcal/mol. mdpi.com
Molecular Dynamics and Conformational Search Algorithms
While the bicyclo[2.2.1]heptane core is rigid, the substituent groups, such as the hydroxyls in this compound, can exhibit conformational flexibility. Molecular dynamics and conformational search algorithms are employed to explore the accessible conformational space.
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in the gas phase or in a solvent. These simulations track the motions of atoms over time, revealing the flexibility of the hydroxyl groups and any intramolecular interactions. For example, a potential energy surface (PES) scan can be performed by systematically rotating the H-O-C-C dihedral angles to identify stable conformers and the energy barriers between them. Such analyses have been conducted on related bicyclic alcohols to understand the influence of intramolecular interactions on the preferred geometries.
For this compound, MD simulations would likely reveal different stable rotamers of the hydroxyl groups, some of which might be stabilized by intramolecular hydrogen bonds. The time evolution of the distance between the two hydroxyl hydrogens would be a key parameter to monitor in these simulations.
Computational modeling is a powerful tool for predicting how molecules like this compound might interact with biological targets such as receptors or enzymes. Molecular docking simulations can be used to predict the preferred binding orientation of the diol within the active site of a protein. The rigid bicyclic scaffold provides a well-defined three-dimensional structure that can be advantageous for achieving specific and high-affinity binding.
In studies of related nucleotide analogues containing a 2-oxa-bicyclo[2.2.1]heptane system, molecular modeling has been used to understand the binding modes to P2Y receptors. nih.gov These studies often involve optimizing the ligand geometry using methods like quenched molecular dynamics followed by energy minimization before docking it into the receptor's binding site. nih.gov The analysis of the docked pose can reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the ligand and amino acid residues of the receptor, which are crucial for binding affinity and selectivity.
| Interaction Type | Potential Interacting Residues in a Receptor |
| Hydrogen Bond Donor (from diol) | Asp, Glu, Ser, Thr, Gln, Asn |
| Hydrogen Bond Acceptor (from diol) | Ser, Thr, Tyr, His |
| Hydrophobic Interactions (from bicyclic frame) | Ala, Val, Leu, Ile, Phe, Trp |
This table provides a generalized view of potential interactions based on the functional groups of this compound and common amino acid residues in protein binding sites.
Reaction Mechanism Elucidation Through Computational Chemistry
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving bicyclo[2.2.1]heptane derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This approach allows for the determination of activation energies, which can explain reaction rates and selectivity. For instance, the mechanism for the pyrolysis of acetates derived from related methylbicyclo[2.2.1]heptan-2-ols has been investigated computationally, suggesting a concerted elimination via a six-membered cyclic transition state.
In the case of this compound, computational studies could be used to investigate reactions such as dehydration, oxidation, or esterification. For example, the mechanism of an acid-catalyzed dehydration could be explored by modeling the formation of a carbocation intermediate and the subsequent elimination of water. The calculations could also predict the stereochemical outcome of such reactions. The abnormal course of aminolysis of certain epoxides has been confirmed by quantum-chemical calculations of activation barriers and Gibbs free energies of competing reactions. researchgate.net
Transition State Analysis of Key Transformations
Transition state analysis is a cornerstone of computational chemistry, providing a deep understanding of the energetic feasibility and mechanistic pathways of chemical reactions. By locating and characterizing the transition state (TS) structure—the highest energy point along the reaction coordinate—researchers can calculate activation energies, which are critical determinants of reaction rates.
Computational studies on related bicyclo[2.2.1]heptane systems have provided valuable insights into the transition states of various transformations. For instance, the mechanism for the pyrolysis of acetates derived from methylbicyclo[2.2.1]heptan-2-ols has been computationally discussed in the context of a concerted elimination that proceeds through a six-membered cyclic transition state. This type of analysis, if applied to derivatives of this compound, could elucidate the mechanisms of its thermal decomposition or elimination reactions.
DFT calculations have been successfully used to unravel the complex mechanisms of metal-catalyzed reactions that form bicyclo[2.2.1]heptane structures. In the Au(I)-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes to form the bicyclo[2.2.1]heptane skeleton, DFT calculations identified the crucial transition states and intermediates. rsc.org The study revealed different mechanistic pathways depending on the solvent polarity, with distinct allyl-gold and alkyl-gold transition states. rsc.org The calculated energy barriers for these pathways were instrumental in explaining the observed chemodivergence. rsc.org
Table 1: Calculated Activation Barriers for Au(I)-Catalyzed Cycloisomerization Leading to Bicyclo[2.2.1]heptanes
| Solvent | Key Intermediate Species | Activation Energy (kcal/mol) | Product Type |
|---|---|---|---|
| Toluene (less polar) | Allyl-gold | 24.1 | Bridged Ring |
| 1,2-Dichloroethane (polar) | Alkyl-gold | 29.2 | Monocyclic |
Data sourced from a DFT study on the cycloisomerization of 3-alkoxy-1,6-diynes. rsc.org
Furthermore, DFT has been employed to study the stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene. researchgate.net By calculating the activation energies for the formation of exo- and endo-epoxides, researchers could rationalize the high exo-selectivity observed experimentally. researchgate.net Such an approach for this compound could predict the facial selectivity of reactions involving the hydroxyl groups or the bicyclic core, considering the directing effects of the existing stereocenters.
Prediction of Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of organic molecules. By calculating various molecular properties and modeling reaction pathways, researchers can anticipate how a molecule will behave under specific conditions, guiding synthetic efforts and explaining experimental outcomes.
For derivatives of the bicyclo[2.2.1]heptane framework, DFT calculations are a key method for predicting stability and reactivity. A common approach involves analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that can be compared among different derivatives to assess their relative electronic stability and reactivity.
The steric and electronic environment of the bicyclo[2.2.1]heptane scaffold plays a significant role in directing the outcome of reactions. Computational studies on the Diels-Alder reaction, a primary method for constructing this bicyclic system, have confirmed that facial selectivity is often governed by steric effects. researchgate.net Density functional computations on conformationally locked model compounds revealed geometric and energetic properties that substantiated the role of steric interactions in controlling the approach of the dienophile. researchgate.net
In the context of functionalized bicyclo[2.2.1]heptanes, computational docking has been used to predict the binding modes of derivatives in biological systems, thereby predicting selectivity for specific targets. For example, in the development of a bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide as a CXCR2 selective antagonist, molecular docking was used to propose the most favorable configuration for binding and to rationalize its high selectivity over the homologous CXCR1 receptor. nih.gov This highlights how computational models can guide the design of derivatives of this compound for specific biological applications.
Quantum-chemical calculations have also been instrumental in explaining the regioselectivity of reactions. In the aminolysis of nitrophenyl glycidyl (B131873) ethers with bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine, calculations of activation barriers and Gibbs free energies for competing reaction pathways confirmed the experimentally observed regioselectivity. researchgate.net This type of predictive analysis would be invaluable for understanding reactions of the two distinct hydroxyl groups in this compound, predicting which is more likely to react under various conditions.
Table 2: Computationally Predicted Selectivity in Reactions of Bicyclo[2.2.1]heptane Derivatives
| Reaction | Computational Method | Key Finding | Predicted Selectivity | Reference |
|---|---|---|---|---|
| Epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-ene | DFT | Steric hindrance of the endo-face by the C7-methylene group and substituents | High exo-selectivity | researchgate.net |
| Diels-Alder Reaction | Density Functional Computations | Steric interactions at the transition state | Facial selectivity governed by steric control | researchgate.net |
These examples demonstrate the predictive power of theoretical and computational methods. By applying similar techniques to this compound, researchers can gain a detailed, atomistic understanding of its reactivity, the stability of its various conformers and isomers, and the likely outcomes of its chemical transformations.
Viii. Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of bicyclo[2.2.1]heptane-2,7-diol and its stereoisomers is a key area of ongoing research, with an emphasis on efficiency, stereoselectivity, and the use of innovative catalytic systems. Traditional synthetic routes include the hydroxylation of norbornane (B1196662) and the reduction of norbornane-2,7-dione. ontosight.ai However, recent efforts have been directed towards more sophisticated and efficient methodologies.
A significant advancement is the use of enzyme-catalyzed reactions to achieve high enantiomeric purity. For instance, lipase-catalyzed transesterifications have been successfully employed in the synthesis of enantiopure (+)-(2R,7S)- and (-)-(2S,7R)-bicyclo[2.2.1]heptane-2,7-syn-diol. researchgate.net This biocatalytic approach offers a highly selective and environmentally benign alternative to traditional chemical methods. The process involves the regiospecific and enantioselective hydrolysis of diacetoxy precursors, yielding optically active monoacetates which can then be converted to the desired diol enantiomers with excellent enantiomeric excess (up to 99%). researchgate.net
Another emerging strategy involves the rearrangement of related bicyclic systems. For example, a novel synthetic route to 7-functionalised bicyclo[2.2.1]heptane derivatives has been described that utilizes a Wolff rearrangement of an α-diazo ketone within a bicyclo[2.2.2]octane framework. capes.gov.br Such rearrangement strategies open up new avenues for accessing complex bicyclo[2.2.1]heptane structures that may be difficult to obtain through conventional means.
Future work in this area will likely focus on the development of catalytic systems that can directly and selectively functionalize the bicyclo[2.2.1]heptane core, minimizing the need for multi-step synthetic sequences and protecting groups.
Design of Advanced this compound Derivatives with Tailored Functionality
The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive natural products and pharmaceutical candidates. rsc.org A major trend in current research is the design and synthesis of this compound derivatives with precisely tailored functionalities to interact with specific biological targets.
One notable area of application is in the development of receptor antagonists. For example, derivatives of bicyclo[2.2.1]heptan-2-amine have been investigated as selective antagonists for the CXCR2 chemokine receptor, which is a target for anti-cancer metastasis agents. nih.govrsc.org By incorporating the rigid bicyclo[2.2.1]heptane moiety into an N,N′-diarylsquaramide skeleton, researchers were able to develop a compound with good CXCR2 antagonistic activity and high selectivity over the related CXCR1 receptor. nih.govrsc.org
Furthermore, bicyclo[2.2.1]hept-7-ylamine derivatives have been patented for their potential use in treating diseases mediated by the M3 muscarinic receptor, such as respiratory disorders. google.com The rigid bicyclic core helps to orient the functional groups in a specific spatial arrangement, enhancing the interaction with the receptor.
The diol functionality of this compound also makes it a valuable building block for creating more complex molecules through reactions like esterification and etherification. ontosight.ai This allows for its incorporation into a wide range of molecular architectures, including potential pharmaceuticals and agrochemicals. ontosight.ai
| Derivative Class | Target/Application | Key Research Findings |
| N,N′-diarylsquaramides | CXCR2 Receptor Antagonists (Anti-cancer) | Introduction of the bicyclo[2.2.1]heptane moiety led to high selectivity for CXCR2 over CXCR1. nih.govrsc.org |
| Bicyclo[2.2.1]hept-7-ylamines | M3 Muscarinic Receptor Modulators (Respiratory Diseases) | The rigid scaffold provides a basis for developing receptor-specific modulators. google.com |
| Chiral Auxiliaries | Asymmetric Synthesis | The enantiopure diols serve as effective chiral auxiliaries in the synthesis of enantiomerically pure compounds. ontosight.airesearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Techniques
The transition from traditional batch synthesis to continuous flow chemistry represents a significant trend in modern organic synthesis, offering advantages in scalability, safety, and efficiency. While direct reports on the flow synthesis of this compound are limited, the application of flow chemistry to the synthesis of the parent norbornadiene scaffold highlights the potential of this technology.
Researchers have developed a scalable method for synthesizing norbornadiene derivatives using a tubular coiled stainless steel flow reactor. d-nb.info This process involves the in situ cracking of dicyclopentadiene (B1670491) followed by a Diels-Alder reaction with an alkyne. d-nb.info This approach demonstrates that the high-temperature reactions often required for the synthesis of bicyclic systems can be effectively and safely managed in a continuous flow setup.
The integration of such flow techniques for the synthesis of bicyclo[2.2.1]heptane precursors, followed by subsequent functionalization steps, could enable the large-scale and on-demand production of this compound and its derivatives. Automated synthesis platforms, coupled with flow reactors, could further accelerate the discovery and optimization of new derivatives by allowing for rapid library synthesis and screening. Future research will likely explore the adaptation of existing synthetic routes for this compound to continuous flow processes.
Computational Design and De Novo Synthesis of this compound Scaffolds
Computational chemistry is becoming an indispensable tool in the design and discovery of novel molecules based on the bicyclo[2.2.1]heptane framework. Molecular modeling and computational docking are being used to predict the binding interactions of bicyclo[2.2.1]heptane derivatives with biological targets, thereby guiding the design of more potent and selective compounds.
For instance, computational docking studies were used to illustrate the interaction mode of a bicyclo[2.2.1]heptane-containing CXCR2 antagonist with its receptor. rsc.org These studies suggested that one enantiomer, (S)-2e, would likely demonstrate better antagonistic activity than the other, providing a clear direction for further experimental work. nih.govrsc.org
Ab initio calculations are also being employed to understand the fundamental properties and reaction mechanisms of these bicyclic systems. In one study, such calculations were used to investigate the energetics of the biogenetic pathway of pedrolide, a natural product containing a bicyclo[2.2.1]heptane system. u-szeged.hu
The concept of de novo synthesis, or the design of novel molecular structures from first principles, is also being influenced by computational approaches. By combining computational design with innovative synthetic methodologies, it is becoming increasingly feasible to create entirely new bicyclo[2.2.1]heptane-based scaffolds with tailored properties. This synergy between computational and synthetic chemistry is expected to drive the future development of advanced materials and therapeutics based on the this compound core.
| Computational Technique | Application in Bicyclo[2.2.1]heptane Research | Example |
| Molecular Docking | Predicting binding modes and affinities of derivatives with biological targets. | Understanding the interaction of a bicyclo[2.2.1]heptane-containing antagonist with the CXCR2 receptor. rsc.org |
| Ab Initio Calculations | Investigating reaction mechanisms and energetics of formation. | Studying the biogenetic pathway of pedrolide, a natural product with a bicyclo[2.2.1]heptane core. u-szeged.hu |
| Molecular Dynamics Simulations | Predicting the dynamic behavior and conformational preferences of bicyclic scaffolds. | Potential use in understanding the flexibility and interactions of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane. vulcanchem.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[2.2.1]heptane-2,7-diol, and how do reaction conditions influence diastereoselectivity?
- Methodological Answer : The synthesis typically involves cycloaddition reactions (e.g., Diels-Alder) followed by dihydroxylation. For example, anhydridization of precursor acids (e.g., norbornane dicarboxylic acid) using phosphorus oxychloride or hydrofluoride under inert atmospheres yields intermediates that can be hydrolyzed to diols . Key factors include solvent polarity, temperature (low temperatures favor kinetic control), and catalyst choice (e.g., OsO₄ for stereospecific dihydroxylation).
Q. How can NMR and FTIR spectroscopy distinguish between endo and exo isomers of this compound?
- Methodological Answer :
- ¹H NMR : exo-isomers exhibit upfield shifts for bridgehead protons due to reduced steric strain. For example, exo-2,7-diol protons resonate at δ 1.2–1.5 ppm, while endo protons appear at δ 1.8–2.1 ppm .
- ¹³C NMR : Bridgehead carbons in endo configurations show deshielding (~5 ppm difference) compared to exo .
- FTIR : exo-diols display broader O-H stretches (3300–3500 cm⁻¹) due to stronger intermolecular hydrogen bonding .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Ethanol/chloroform mixtures (1:1) enhance solubility for crystallization .
- Stability : Sensitive to oxidative degradation; store under inert gas (N₂/Ar) at 4°C. Acidic conditions promote dehydration to norbornene derivatives .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in ring-opening metathesis polymerization (ROMP)?
- Methodological Answer : exo-diols exhibit higher reactivity in ROMP due to reduced steric hindrance at the bridgehead. Kinetic studies using Grubbs catalysts show exo isomers polymerize 2–3× faster than endo isomers. Monitor reaction progress via GPC and ¹H NMR to track monomer conversion .
Q. What computational models (e.g., Joback/Crippen) predict the thermodynamic properties of this compound derivatives?
- Methodological Answer :
-
Joback Method : Predicts boiling points (error ±15°C) using group contributions for norbornane systems .
-
Crippen Method : Estimates logP values for solubility modeling. For 2,7-diol, predicted logP = 0.8 ± 0.3, aligning with experimental octanol-water partitioning data .
Property Joback Prediction Experimental Value Boiling Point 283–285°C 283.9°C Melting Point 135–140°C 141°C
Q. How can conflicting crystallographic data on bridgehead angles be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bridgehead angles of 92.75° ± 0.17° in endo isomers, while DFT calculations (B3LYP/6-311+G(d,p)) suggest 93.2° . Discrepancies arise from crystal packing effects. Validate using high-resolution SCXRD (R factor <0.05) and compare with neutron diffraction data .
Q. What bioactivity has been reported for this compound derivatives?
- Methodological Answer : Trimethyl derivatives (e.g., 1,7,7-trimethyl) show moderate antimicrobial activity (Staphylococcus aureus MIC = 128 µg/mL) and inhibit cyclooxygenase-2 (COX-2) in vitro (IC₅₀ = 18 µM). Assess via microbroth dilution and ELISA assays .
Q. What analytical techniques ensure purity in scaled-up syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
